molecular formula C12H18N2O4S B13610284 tert-butylN-methyl-N-(3-sulfamoylphenyl)carbamate

tert-butylN-methyl-N-(3-sulfamoylphenyl)carbamate

Cat. No.: B13610284
M. Wt: 286.35 g/mol
InChI Key: ZBMCSZNQBVGNIU-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(3-sulfamoylphenyl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent on the nitrogen, and a 3-sulfamoylphenyl moiety.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14(4)9-6-5-7-10(8-9)19(13,16)17/h5-8H,1-4H3,(H2,13,16,17)

InChI Key

ZBMCSZNQBVGNIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Carbamoylation and Sulfamoylation

A common approach starts with a 3-aminophenyl derivative, which undergoes sulfamoylation to introduce the sulfamoyl group at the 3-position of the phenyl ring. This is followed by carbamoylation of the nitrogen with tert-butyl carbamate reagents or tert-butyl chloroformate under basic conditions.

A representative reaction sequence is:

Step Reagents & Conditions Description Yield/Notes
1 3-Aminophenyl compound + sulfamoyl chloride or sulfamoylating agent Sulfamoylation at 3-position on phenyl ring Typically high yield, requires base to neutralize HCl
2 tert-Butyl chloroformate + base (e.g., potassium carbonate) in acetone or acetonitrile, 50-55°C, 2-6 hours Carbamoylation to form tert-butyl carbamate protecting group Avoids expensive coupling reagents, mild conditions
3 Methylation of nitrogen using methyl iodide or methyl sulfate in presence of base Introduction of N-methyl group on carbamate nitrogen Controlled to avoid overalkylation

Use of Potassium Carbonate and Solvents

Potassium carbonate is commonly used as a base to facilitate carbamoylation reactions in solvents such as acetone or acetonitrile. The reaction temperature is maintained around 50-55°C to optimize reaction rate and yield without decomposition.

Parameter Typical Range/Value
Base Potassium carbonate (K2CO3)
Solvent Acetone, acetonitrile, or methanol
Temperature 50-55°C
Reaction time 2-6 hours
Workup Filtration, washing with acetone/water, acidification with HCl to precipitate product

This method avoids the use of costly coupling reagents such as 1-hydroxybenzotriazole or carbodiimides, making it economically viable for industrial scale.

Methylation and Deprotection

Methylation of the nitrogen can be achieved by treatment with methylating agents under basic conditions, carefully controlling stoichiometry to prevent multiple methylations. Deprotection of the tert-butyl carbamate group, if needed, can be performed by acidic treatment (e.g., HCl in methanol) at 50-55°C, followed by neutralization with base such as sodium hydroxide to isolate the amine derivative.

Representative Experimental Procedure (Adapted)

Step Procedure
1 Mix tert-butyl 4-sulfamoylphenethylcarbamate (60 g, 0.19 mol) with potassium carbonate (41.4 g, 0.29 mol) in acetone (250 mL). Heat to 50-55°C.
2 Slowly add cyclohexylisocyanate (27.5 g, 0.21 mol) and stir for 3 hours at 50-55°C. Add a second lot of cyclohexylisocyanate and potassium carbonate as needed.
3 Cool reaction to 25-35°C, add water (125 mL), acidify with diluted hydrochloric acid to precipitate the product. Filter and wash with water. Dry to obtain carbamate intermediate.
4 Dissolve intermediate in methanol, treat with hydrochloric acid at 50-55°C to deprotect if required. Remove solvent, treat with sodium hydroxide to neutralize and isolate amine derivative.

This procedure is scalable and avoids expensive reagents, suitable for industrial applications.

Analytical and Purification Considerations

  • Activated charcoal treatment followed by filtration can improve purity.
  • Precipitation by addition of methanol or water facilitates isolation.
  • Purification by recrystallization or chromatography may be employed depending on scale.
  • Characterization typically involves NMR, MS, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Parameters

Parameter Details Comments
Starting material 3-Aminophenyl derivatives Commercially available or synthesized in situ
Sulfamoylation reagent Sulfamoyl chloride or equivalent Requires base to neutralize acid byproduct
Carbamoylation reagent tert-Butyl chloroformate or cyclohexyl isocyanate Base: potassium carbonate; solvent: acetone or acetonitrile
Temperature 50-55°C Optimized for reaction efficiency
Reaction time 2-6 hours Monitored by TLC or LCMS
Methylation agent Methyl iodide or methyl sulfate Controlled to prevent overalkylation
Deprotection conditions Acidic hydrolysis (HCl in methanol) Followed by neutralization with NaOH
Purification Filtration, washing, recrystallization Activated charcoal treatment recommended

Research Findings and Industrial Relevance

  • The described preparation methods are noted for their simplicity, cost-effectiveness, and scalability, avoiding expensive coupling reagents commonly used in carbamate synthesis.
  • The use of potassium carbonate and mild heating in acetone or acetonitrile provides consistent yields and purity.
  • The methods allow selective protection and methylation steps critical for obtaining tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate with minimal side reactions.
  • These synthetic strategies have been validated in patent literature and peer-reviewed studies, underscoring their robustness for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-methyl-N-(3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

tert-butylN-methyl-N-(3-sulfamoylphenyl)carbamate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-methyl-N-(3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparative Analysis with Similar Carbamate Compounds

Structural and Functional Group Variations

Carbamates with tert-butyl protection vary primarily in their substituents, which dictate reactivity and applications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
tert-Butyl N-methyl-N-(3-sulfamoylphenyl)carbamate Methyl, 3-sulfamoylphenyl C₁₂H₁₇N₂O₄S* ~299.37*
tert-Butyl 3-aminobenzyl(methyl)carbamate 3-Aminobenzyl, methyl C₁₃H₂₀N₂O₂ 236.31
tert-Butyl N-(3-fluorocyclohexyl)carbamate 3-Fluorocyclohexyl C₁₁H₂₀FNO₂ 217.28
tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate 3-Chlorosulfonylcyclobutyl C₁₀H₁₇ClNO₄S 306.77

*Estimated based on structural analogs.

Key Observations:
  • Sulfamoyl vs.
  • Aromatic vs.

Physicochemical Properties

Property tert-Butyl N-methyl-N-(3-sulfamoylphenyl)carbamate* tert-Butyl 3-aminobenzyl(methyl)carbamate tert-Butyl N-(3-fluorocyclohexyl)carbamate
Density (g/cm³) ~1.2 (estimated) 1.084 1.15 (estimated)
pKa ~4.3 (sulfonamide proton) 4.32 N/A
Boiling Point (°C) >300 (decomposes) 363.1 N/A

*Predicted based on substituent effects.

Stability Considerations:
  • The Boc group confers thermal stability, but sulfamoyl derivatives may hydrolyze under acidic conditions, necessitating careful handling .
  • Fluorinated carbamates (e.g., ) exhibit enhanced metabolic stability due to C-F bond strength .

Biological Activity

Tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, a methyl group, and a sulfonamide moiety attached to a phenyl ring, contribute to its biological activity. This article explores the compound's biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate is C₁₃H₁₈N₂O₄S. The presence of the sulfonamide group is particularly noteworthy as it is known to enhance the compound's solubility and bioactivity compared to simpler analogs. The compound is classified as a carbamate due to the presence of the carbamate functional group (R-NHCOOR') .

The biological activity of this compound may involve interactions with various biological targets, particularly enzymes involved in metabolic pathways. Given its sulfonamide component, it is hypothesized that it could interact with dihydropteroate synthase or other enzymes in folate synthesis pathways, similar to traditional sulfonamide antibiotics. This interaction could lead to antibacterial activity, making it a candidate for developing new antimicrobial agents .

Antibacterial Properties

Research indicates that tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate may serve as a lead compound for developing new antibacterial agents. The sulfonamide moiety is known for its role in inhibiting bacterial growth by targeting specific enzymes necessary for bacterial survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies illustrate how modifications to the compound can enhance its biological activity. For instance, the introduction of different substituents on the phenyl ring can significantly affect the binding affinity to target enzymes and overall potency .

Compound Name Structure Key Features
Tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamateC₁₃H₁₈N₂O₄SPotential antibacterial activity
Tert-butyl N-(methylsulfamoyl)carbamateC₆H₁₄N₂O₄SContains a methylsulfamoyl group; potential antibacterial activity
Ethyl carbamateC₅H₁₁NO₂Known carcinogen; used in various industrial applications

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that compounds with similar structures exhibit varying degrees of inhibition against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies suggest that tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate may also display inhibitory effects on these enzymes, contributing to its potential therapeutic applications .
  • Toxicity Assessments : Toxicological evaluations are essential for understanding the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit toxicity at high concentrations, tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate shows promise for lower toxicity levels compared to traditional sulfonamide antibiotics .

Q & A

Q. What are common synthetic routes for tert-butyl carbamate derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves reacting tert-butyl chloroformate with substituted anilines or amines under basic conditions (e.g., triethylamine or NaOH) to neutralize HCl byproducts. For example:
  • Step 1 : Dissolve 3-sulfamoylaniline in anhydrous dichloromethane (DCM) at 0°C.
  • Step 2 : Add tert-butyl chloroformate dropwise, followed by triethylamine (1.2 eq).
  • Step 3 : Stir at room temperature for 12–24 hours, monitor via TLC/HPLC.
  • Optimization : Adjust solvent polarity (e.g., THF for solubility) or temperature (0–25°C) to minimize side reactions. Yields range from 60–85% depending on steric hindrance .

Table 1 : Synthetic Conditions for Analogous Carbamates

SubstrateSolventBaseYield (%)Reference
3-(3-hydroxypropyl)anilineDCMTriethylamine78
4-amino-3-hydroxybenzylTHFNaOH65

Q. How is tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate characterized, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H NMR (400 MHz, CDCl3_3) to confirm carbamate formation (δ 1.4 ppm for tert-butyl, δ 3.0–3.5 ppm for N-methyl). 13^{13}C NMR identifies carbonyl (155–160 ppm) and sulfonamide (115–125 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected for C13_{13}H19_{19}N2_2O4_4S: 323.1062) .
  • HPLC-Purity : Use a C18 column with acetonitrile/water gradient (95% purity threshold) .

Q. What are the stability profiles of tert-butyl carbamates under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 48 hours. Monitor degradation via HPLC.
  • Findings : Carbamates are stable at pH 5–7 but hydrolyze in strong acids/bases (e.g., >10% degradation at pH 2 or 12 after 24 hours). Store at –20°C in inert atmospheres to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfamoylphenyl carbamates?

  • Methodological Answer :
  • Comparative Assays : Replicate studies using standardized protocols (e.g., enzyme inhibition assays with IC50_{50} calculations). For example, discrepancies in COX-2 inhibition may arise from assay conditions (e.g., substrate concentration, incubation time) .
  • Orthogonal Validation : Pair in vitro results with molecular docking (e.g., AutoDock Vina) to validate binding modes to sulfonamide-recognizing enzymes .

Table 2 : Case Study on Anti-Inflammatory Activity

CompoundCOX-2 IC50_{50} (µM)Model SystemReference
Analog A (non-fluorinated)12.3 ± 1.5Human recombinant
Analog B (fluorinated)8.7 ± 0.9Murine macrophages

Q. What strategies are effective for studying structure-activity relationships (SAR) in carbamate derivatives?

  • Methodological Answer :
  • SAR Workflow :

Synthesize analogs with modifications (e.g., substituents on phenyl, methyl vs. ethyl groups).

Test in bioassays (e.g., enzyme inhibition, cellular uptake).

Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

  • Key Findings : Fluorination at the phenyl ring (e.g., 3-CF3_3) enhances metabolic stability and target affinity by 30–50% compared to non-fluorinated analogs .

Q. How can computational methods predict the metabolic pathways of tert-butyl carbamates?

  • Methodological Answer :
  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism.
  • Example Prediction : tert-butyl cleavage via esterases (major pathway) and sulfonamide oxidation via CYP3A4 (minor pathway). Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on carbamate toxicity and ecotoxicity?

  • Methodological Answer :
  • Tiered Testing :

Acute Toxicity : Follow OECD Guidelines 423 (oral) and 402 (dermal) using rodent models.

Ecotoxicology : Perform algal growth inhibition (OECD 201) and Daphnia magna immobilization tests (OECD 202).

  • Case Example : While some carbamates show low acute toxicity (LD50_{50} > 2000 mg/kg), others may exhibit bioaccumulation potential (logP > 3.5). Always cross-reference with experimental logP and read-across data from ECHA .

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